6-(4-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine
Description
The compound 6-(4-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative characterized by:
- Position 6: A 4-fluorophenyl substituent, which introduces electronegativity and metabolic stability.
This scaffold is part of a broader class of triazolopyridazines known for their versatility in medicinal chemistry, including applications as kinase inhibitors (e.g., Tyk2 in ), PDE4 inhibitors (), and GABAA receptor modulators (). The fluorinated aromatic groups enhance binding affinity and pharmacokinetic properties, while the sulfanyl moiety influences solubility and target engagement .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4S/c19-14-6-4-13(5-7-14)16-8-9-17-21-22-18(24(17)23-16)25-11-12-2-1-3-15(20)10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOFXHOWARFTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzylthiourea. This intermediate is then reacted with 4-fluorophenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the triazolopyridazine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and improved purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl and phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
6-(4-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
Analysis of Substituent Effects
Fluorine Substitution :
- 4-Fluorophenyl (Target) vs. 2-Fluorophenyl (TPA023) : The position of fluorine on the phenyl ring affects electronic distribution and steric interactions. TPA023’s 2-F-phenyl group contributes to GABAA receptor subtype selectivity, while the target’s 4-F-phenyl may optimize interactions with other targets (e.g., kinases or PDEs) .
- 3-Fluorobenzylsulfanyl (Target) vs. Methoxy (Compound 18) : The sulfanyl group’s larger atomic radius and lower electronegativity compared to oxygen may alter binding pocket interactions. Compound 18’s methoxy group in PDE4 inhibitors suggests that polar substituents enhance affinity for phosphodiesterase active sites .
- Sulfanyl vs. However, oxygen-containing linkers (e.g., in TPA023) may facilitate hydrogen bonding with targets like GABAA receptors .
Biological Activity
The compound 6-(4-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNS
- Molecular Weight : 348.37 g/mol
- CAS Number : 298218-16-3
The compound features a triazole ring fused with a pyridazine structure, which is crucial for its biological activity. The presence of fluorine atoms and a sulfanyl group contributes to its pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, triazolo-pyridazines have been investigated as inhibitors of various kinases involved in cancer progression. A related compound demonstrated potent inhibition against c-Met kinases with an IC value as low as 0.005 µM, suggesting that modifications in the triazole and pyridazine structures can enhance anticancer activity .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as monoamine oxidase (MAO). Inhibitors of MAO are of particular interest due to their role in neurodegenerative diseases. For example, a closely related derivative was found to be a selective and reversible inhibitor of MAO-B with an IC value of 0.013 µM . This suggests that the compound may also exhibit similar properties, potentially making it a candidate for treating conditions like Alzheimer's disease.
Cytotoxicity Studies
Cytotoxicity assays conducted using fibroblast cell lines (L929) showed that derivatives of this compound had varying degrees of toxicity. While some derivatives caused significant cell death at higher concentrations (IC values ranging from 27.05 to 120.6 µM), others demonstrated minimal cytotoxic effects at comparable doses . This highlights the importance of structure-activity relationships in developing less toxic compounds.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as competitive inhibitors by binding to active sites on target enzymes.
- Receptor Interaction : Some derivatives have shown affinity for adenosine receptors, which are implicated in various physiological processes including inflammation and cancer.
- Molecular Docking Studies : Docking simulations suggest favorable interactions with target enzymes like MAO-B, supporting the observed inhibitory activities .
Case Study 1: MAO-B Inhibition
A study focused on the synthesis and evaluation of triazolo-pyridazine derivatives found that specific substitutions enhanced MAO-B inhibition potency significantly. The lead compound exhibited an IC value indicating strong selectivity towards MAO-B over MAO-A, suggesting potential therapeutic applications in neurodegenerative conditions .
Case Study 2: Anticancer Activity
Another investigation into triazolo-pyridazines showed promising results against various cancer cell lines. The compounds were tested against breast and lung cancer models, with several exhibiting IC values below 10 µM, indicating strong anticancer potential and warranting further preclinical studies .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized for high purity?
The synthesis typically involves multi-step routes, including cyclization, sulfanyl group introduction, and fluorophenyl coupling. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency .
- Temperature control : Reflux conditions (70–100°C) improve reaction rates for triazole ring formation .
- Catalyst use : Acidic or basic catalysts (e.g., POCl₃) promote dehydrative cyclization .
- Purification : Column chromatography with silica gel and TLC monitoring ensures intermediate purity .
Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns and confirms sulfanyl-thioether linkages .
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities .
- X-ray crystallography : Resolves crystallographic packing and confirms triazolo-pyridazine core geometry (e.g., bond angles ±0.005 Å) .
Advanced: How can contradictory data on biological activity across studies be systematically addressed?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-fluorophenyl vs. 4-fluorophenyl) on target binding .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent interference (e.g., DMSO ≤0.1%) .
- Meta-analysis : Cross-reference IC₅₀ values from independent studies to identify outliers caused by purity variations (>95% purity required) .
Advanced: What methodologies elucidate the compound’s kinetic stability under physiological conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Sulfanyl groups show instability at pH >8 due to nucleophilic attack .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation; aromatic fluorophores increase photosensitivity .
Advanced: How can computational modeling predict reactivity for derivative design?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazolo-pyridazine core .
- Molecular docking : Simulate binding with biological targets (e.g., kinases) to prioritize substituents with optimal steric and electronic profiles .
- MD simulations : Assess solvation effects and conformational stability of sulfanyl-linked moieties .
Advanced: What strategies resolve low yields in sulfanyl group incorporation?
- Thiol protection : Use tert-butylthiol to prevent disulfide formation during coupling .
- Mercaptan activation : Pre-treat [(3-fluorophenyl)methyl] mercaptan with NaH to enhance nucleophilicity .
- Stepwise coupling : Isolate intermediates (e.g., 6-chloro precursor) before sulfanyl introduction to minimize side reactions .
Advanced: How do fluorophenyl substituents influence electronic properties and bioactivity?
- Electron-withdrawing effects : 4-Fluorophenyl decreases electron density on the triazole ring, enhancing electrophilic reactivity .
- Meta vs. para substitution : 3-Fluorophenyl increases steric hindrance, reducing off-target interactions in kinase assays .
- Comparative studies : Replace fluorine with chloro or methoxy groups to modulate lipophilicity (logP ±0.5) and membrane permeability .
Basic: What safety protocols are essential during handling?
- Personal protective equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles .
- Ventilation : Use fume hoods to avoid inhalation of organic vapors (e.g., acetonitrile, POCl₃) .
- Storage : Keep in airtight containers under nitrogen to prevent oxidation of sulfanyl groups .
Advanced: How can regioselectivity challenges in triazole ring formation be mitigated?
- Precursor design : Use 3-aminopyridazines with electron-deficient substituents to favor [1,2,4]triazolo[4,3-b] regioisomers .
- Microwave-assisted synthesis : Shorten reaction times (10–30 min) to reduce byproduct formation .
- In situ monitoring : Raman spectroscopy tracks intermediate formation in real time .
Advanced: What are the implications of crystallographic data for material science applications?
- Crystal packing analysis : Hydrogen bonding (e.g., N–H⋯S interactions) and π-π stacking influence solubility and solid-state stability .
- Polymorph screening : Identify forms with higher melting points (>250°C) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
